2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile
Description
2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile is a spirocyclic compound featuring a fused imidazolidine-dione core and a naphthalene-derived moiety. Its structure combines a rigid spiro framework with a nitrile-functionalized acetonitrile side chain, making it a versatile intermediate for synthesizing bioactive molecules or functional materials. The compound’s unique stereoelectronic properties arise from the conjugation between the electron-withdrawing dione and the electron-deficient nitrile group, which influence its reactivity and solubility .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetonitrile |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-17-12(18)14(16-13(17)19)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2,(H,16,19) |
InChI Key |
NYJBQUSLKXEWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Spirocyclization of Naphthalene Derivatives
- Starting Materials: Naphthalene derivatives bearing suitable functional groups (e.g., aldehydes or ketones) at positions conducive to cyclization.
- Reaction Steps:
- Condensation of naphthalene with amino derivatives (e.g., amino acids or amines) to form imine intermediates.
- Cyclization through intramolecular nucleophilic attack, facilitated by acid or base catalysis, leading to the formation of the spiro compound.
- Key Reagents: Acid catalysts (e.g., acetic acid), dehydrating agents (e.g., polyphosphoric acid), or Lewis acids.
Formation of the Imidazolidine-4,1'-Dione Core
- Starting Materials: Amino acids, urea derivatives, or amino compounds.
- Reaction Steps:
- Condensation of amino acids with carbonyl compounds (e.g., glyoxal) to form imidazolidine rings.
- Oxidation to introduce the dioxo functionality, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Notes: The presence of hydrazine derivatives can facilitate cyclization to hydantoin structures.
Introduction of the Nitrile Group
- Direct Nitrile Introduction: Nucleophilic substitution of halogenated intermediates with cyanide salts (e.g., sodium cyanide).
- Alternative Approach: Formation of the nitrile via dehydration of amides or amidines.
- Nitrile groups can be introduced post-cyclization by reacting suitable intermediates with sodium cyanide under controlled conditions, ensuring regioselectivity.
Specific Synthetic Route Proposal
Based on the above methodologies and the structural features, a plausible synthetic route for 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile involves:
Step 1: Synthesis of Naphthalene-Containing Precursors
- Starting from 2-naphthaldehyde, perform condensation with amino acids or amines to form imine intermediates.
- Cyclize these intermediates under acidic conditions to generate the spiro[imidazolidine-4,1'-naphthalene] core.
Step 2: Formation of the Imidazolidine-4,1'-Dione
- React the cyclized intermediate with reagents such as phenyl isocyanate or hydrazine derivatives to introduce the hydantoin moiety.
- Oxidize to achieve the dioxo functionality at positions 2 and 5.
Step 3: Nitrile Group Introduction
- Functionalize the spiro compound at the appropriate position with a leaving group (e.g., halogen).
- React with sodium cyanide to attach the acetonitrile moiety, completing the target molecule.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents & Conditions | Key Transformation | Analytical Verification |
|---|---|---|---|---|
| 1 | 2-Naphthaldehyde | Amino acids/amines, acid catalysis | Cyclization to spiro core | NMR, IR, Mass Spectrometry |
| 2 | Spiro intermediate | Phenyl isocyanate / Hydrazine, oxidants | Formation of imidazolidine-4,1'-dione | NMR, IR, X-ray crystallography |
| 3 | Functionalized intermediate | Sodium cyanide, heat | Nitrile attachment | NMR, IR, Elemental analysis |
Research Findings and Literature Insights
- The synthesis of spiro[imidazolidine-naphthalene] derivatives has been reported with verification via spectroscopic methods, confirming the feasibility of cyclization and substitution steps.
- Hydantoin derivatives, closely related to the imidazolidine-4,1'-dione core, are synthesized via amino acid reactions, providing a basis for the core formation.
- The nitrile group is typically introduced through nucleophilic cyanide substitution, a well-established method in heterocyclic chemistry.
Notes on Optimization and Challenges
- Selectivity: Ensuring regioselective cyclization requires precise control of reaction conditions.
- Purity: Purification steps such as recrystallization and chromatography are essential to isolate the desired compound.
- Yield: Multi-step synthesis demands optimization at each stage to maximize overall yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in the formation of various substituted imidazolidine-naphthalene compounds.
Scientific Research Applications
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism by which 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its rigid spiro structure allows for high specificity in binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
- (2,5-Dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid (CHM0102564): This analogue replaces the naphthalene moiety with an indene ring and substitutes the nitrile group with a carboxylic acid. The indene-based derivative exhibits lower lipophilicity (logP = 1.2 vs. 2.5 for the target compound) due to reduced aromaticity, impacting its membrane permeability .
- 4'-Chloro-2,5'-dimethyl-2'-phenyl-2',4'-dihydrospiro[isoindole-1,3'-pyrazol]-3(2H)-one : A spiro-pyrazole derivative with a chloro substituent shows enhanced electrophilicity at the spiro junction, enabling nucleophilic substitution reactions under mild conditions (e.g., KOH/EtOH), unlike the target compound, which requires harsher bases for functionalization .
Physicochemical Properties
| Property | Target Compound | (2,5-Dioxo-spiro[imidazolidine-4,1'-inden])acetic Acid | (1H-Benzo[d]imidazol-2-yl)acetonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 323.3 | 307.2 | 183.2 |
| logP | 2.5 | 1.2 | 1.8 |
| Aqueous Solubility (mg/mL) | <5 | 12 | 25 |
| Melting Point (°C) | 215–217 (decomp.) | 198–200 | 160–162 |
Key Research Findings
- Synthetic Challenges : The target compound’s spirocyclic core complicates regioselective functionalization, requiring optimized conditions (e.g., Pd-catalyzed cross-coupling) to modify the naphthalene moiety without disrupting the dione .
- Stability : Unlike simpler nitriles, this compound exhibits thermal instability above 220°C, limiting its use in high-temperature reactions .
- Comparative Bioactivity: Structural rigidity reduces metabolic degradation in vitro compared to flexible analogues like 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid, but also diminishes cell permeability .
Biological Activity
2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular formula: C14H14N2O4. Its structure includes a spiro-imidazolidine moiety fused with a naphthalene ring, contributing to its pharmacological properties.
Research indicates that compounds similar to 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile exhibit various biological activities:
- Antimicrobial Activity : Compounds with imidazolidine structures have shown promising antimicrobial effects against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Properties : Similar derivatives have been reported to inhibit key inflammatory mediators, potentially through the modulation of cytokine release and inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Potential : Some studies suggest that imidazolidine-based compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
Case Studies and Research Findings
- Antimicrobial Studies : A study examining the antimicrobial properties of related imidazolidine derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL for various strains, indicating their potential as antibacterial agents .
- Anti-inflammatory Activity : In vitro assays demonstrated that compounds similar to 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .
- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated IC50 values in the low micromolar range, suggesting significant anticancer potential .
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | MIC Assay | 10 - 50 µg/mL against various bacterial strains |
| Anti-inflammatory | Cytokine Assay | Significant reduction in TNF-alpha and IL-6 production |
| Cytotoxicity | MTT Assay | IC50 values in low micromolar range against MCF-7 cells |
Q & A
Q. What are the key considerations for synthesizing 2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile with high purity?
- Methodological Answer : Synthesis involves cyclocondensation of acetonitrile precursors with naphthalene-derived ketones. Key steps include:
- Cyclocondensation : Optimize stoichiometry of reactants (e.g., imidazolidine precursors and acetonitrile derivatives) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate the spiro compound. Monitor purity via TLC and HPLC .
Q. How can researchers characterize the spirocyclic structure of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm the spiro junction (e.g., unique shifts for fused imidazolidine and naphthalene protons). IR spectroscopy identifies carbonyl (C=O) and nitrile (C≡N) stretches .
- HRMS : Validate molecular weight and isotopic patterns (e.g., m/z 244.0845 for [M+H]) to confirm the molecular formula .
Q. What solvents and conditions are optimal for studying the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO, methanol, and acetonitrile due to polar functional groups (nitrile, carbonyl). Avoid chlorinated solvents if reactivity is observed .
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (25–60°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental NMR/IR data to validate accuracy .
- Reactivity Predictions : Simulate nucleophilic attack sites (e.g., nitrile or carbonyl groups) using Fukui indices to guide derivatization strategies .
Q. What experimental approaches resolve contradictions in spectroscopic data for spirocyclic byproducts?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers). For example, NOESY correlations can distinguish axial vs. equatorial proton orientations in the spiro system .
- X-ray Crystallography : Resolve ambiguous stereochemistry. If crystals are unavailable, compare experimental NMR coupling constants with DFT-predicted values .
Q. How can kinetic studies improve the yield of spirocyclization reactions?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitrile consumption and intermediate formation.
- Isotopic Labeling : Introduce -labeled acetonitrile to trace reaction pathways and identify rate-limiting steps via kinetic isotope effects .
Q. What strategies enhance biological activity through structural modifications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the naphthalene ring (e.g., halogenation or methoxy substitution) and imidazolidine substituents. Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays .
- Prodrug Design : Replace the nitrile group with bioisosteres (e.g., tetrazoles) to improve metabolic stability while retaining spirocyclic conformation .
Q. How can computational modeling predict environmental fate and toxicity?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives, bioaccumulation potential, and aquatic toxicity based on molecular descriptors (e.g., logP, polar surface area) .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., cytochrome P450) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
